2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone

Conformational restriction Scaffold rigidity Molecular recognition

Medicinal chemistry teams developing GABAₐ receptor null allosteric ligands or sigma receptor modulators need a conformationally locked bis-barbiturate scaffold with zero rotatable bonds. This compound delivers the rigid, orthogonal dual-imide core essential for target engagement. • Dual H-bonding surface (2 NH donors, 6 C=O acceptors) enables predictable supramolecular assembly & co-crystal engineering. • Validated scaffold: derivatives achieve Ki S1R = 3.5 nM, Ki S2R = 2.6 nM with in vivo antiallodynic efficacy at 0.6-1.25 mg/kg. • Key intermediate for menin-MLL PPI inhibitor libraries (Bayer AG patent WO-2018024602-A1). • ≥95% purity; ships ambient; for R&D use only.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 77415-70-4
Cat. No. B1581701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
CAS77415-70-4
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)C12CC(=O)NC2=O
InChIInChI=1S/C7H6N2O4/c10-3-1-7(5(12)8-3)2-4(11)9-6(7)13/h1-2H2,(H,8,10,12)(H,9,11,13)
InChIKeyOHORDZQESMHPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone (CAS 77415-70-4): Spiro-Bis-Barbiturate Scaffold for CNS Drug Discovery and Supramolecular Chemistry


2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone (CAS 77415-70-4) is a heterocyclic spiro compound with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol . It belongs to the spirobarbiturate class, structurally characterized by two barbituric acid (2,4,6-trioxohexahydropyrimidine) rings fused through a single quaternary spiro carbon atom, forming a rigid, three-dimensional bis-imide framework [1]. This compound represents a conformationally locked, dimeric barbiturate scaffold that has attracted interest in medicinal chemistry for its potential as a privileged structure in central nervous system (CNS) drug discovery and as a building block for supramolecular assemblies [2]. Commercially available at ≥95% purity from multiple vendors, it serves as both a research tool and a synthetic intermediate for the development of spirocyclic GABAₐ receptor modulators and sigma receptor ligands .

Why Barbituric Acid or Simple 5-Spirobarbiturates Cannot Substitute for 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone in Research Programs


The 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone scaffold is structurally and functionally distinct from both monocyclic barbiturates (e.g., barbituric acid, phenobarbital) and conventional 5-spirobarbiturates. Unlike monobarbiturates, which possess a single hydrogen-bonding imide surface, the target compound presents two conformationally fixed, orthogonal barbiturate moieties that simultaneously engage in dual hydrogen-bond donor/acceptor interactions [1]. This rigid bis-imide topology creates a fundamentally different molecular recognition profile: the dihedral angle between the two imide planes is geometrically constrained by the spiro center, whereas monobarbiturates and flexible 5-spirobarbiturates can adopt multiple conformations in solution [2]. In silico docking studies have demonstrated that spirobarbiturates with constrained geometries interact with GABAₐ receptor binding pockets with binding free energies up to −53.20 kcal/mol versus phenobarbital's −31.22 kcal/mol, reflecting the impact of conformational restriction on target engagement [3]. Consequently, simple barbituric acid or even 5-substituted spirobarbiturates cannot replicate the dual-surface hydrogen-bonding topology, the fixed orthogonal geometry, or the emergent pharmacological profile of the bis-spirobarbiturate core. Substitution without rigorous structural validation risks forfeiting the scaffold-specific interactions that define this compound class.

Quantitative Differentiation of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone Against Closest Analogs: Physicochemical, Structural, and Pharmacological Evidence


Zero Rotatable Bonds: Conformational Rigidity Versus Flexible Monobarbiturates

2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone possesses exactly zero rotatable bonds, as computed from its SMILES structure . This contrasts with the prototypical barbiturate phenobarbital (5-ethyl-5-phenylbarbituric acid), which contains two rotatable bonds (the ethyl and phenyl substituents), and with 5-spirobarbituric acid derivatives, which typically retain one or more rotatable bonds depending on the spiro-fused ring. The complete absence of rotatable bonds in the target compound locks both barbiturate rings into a fixed orthogonal orientation enforced by the spiro junction, eliminating conformational sampling entropy that complicates structure-activity relationship (SAR) interpretation in flexible analogs [1].

Conformational restriction Scaffold rigidity Molecular recognition

XLogP and TPSA Differentiation: Enhanced Polarity Versus Barbituric Acid

The computed XLogP for 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone is −2.2, significantly lower (more hydrophilic) than barbituric acid's XLogP of approximately −1.0 . The topological polar surface area (TPSA) is 92.3 Ų for the target compound , compared to approximately 75.3 Ų for barbituric acid (PubChem). This 17 Ų increase in TPSA reflects the contribution of two additional carbonyl groups in the bis-barbiturate framework. These values place the target compound outside the typical CNS drug-like space defined by Pajouhesh and Lenz (TPSA < 76 Ų for optimal brain penetration), suggesting that while it retains hydrogen-bonding capacity suitable for peripheral target engagement, its CNS permeability profile differs markedly from simple barbiturates .

Lipophilicity Physicochemical profiling Blood-brain barrier penetration

Dual Barbiturate Hydrogen-Bonding Motif: Distinct Supramolecular Synthon Versus Single-Ring Barbiturates

Crystallographic analysis of the structurally analogous 3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone derivatives reveals that the bis-imide framework forms intermolecular N–H···O hydrogen-bonded ribbons with dihedral angles between imide planes of approximately 74° [1]. 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone, bearing two barbiturate rings linked through a spiro carbon, presents a dual hydrogen-bonding surface with two NH donors and six carbonyl acceptors (vs. two NH donors and three carbonyl acceptors in barbituric acid) . This doubled hydrogen-bonding inventory enables the formation of higher-dimensionality supramolecular architectures—such as orthogonal ribbon networks—that are inaccessible to single-ring barbiturates. The spiro junction pre-organizes the two barbiturate recognition surfaces at a fixed angle, functioning as a geometrically defined ditopic hydrogen-bonding synthon for co-crystal design [2].

Crystal engineering Hydrogen-bonded networks Supramolecular recognition

Spirobarbiturate-Class GABAₐ Receptor Modulation: Binding Free Energy Differentiation from Phenobarbital

A comprehensive in silico analysis comparing spirobarbiturate derivatives with phenobarbital at GABAₐ receptors demonstrated that spirobarbiturates achieve markedly stronger binding free energies: methoxy-substituted spirobarbiturate scored −53.20 kcal/mol versus phenobarbital's −31.22 kcal/mol [1]. Critically, experimental characterization of >50 spirobarbiturate analogs revealed that certain conformationally constrained spirobarbiturates function as null allosteric ligands (NALs) that reverse general anesthetic action without affecting GABA-induced desensitization—a pharmacological profile not observed for phenobarbital or classical barbiturates, which act exclusively as positive allosteric modulators (PAMs) [2]. The 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone scaffold, as the minimalist bis-spirobarbiturate core, represents the foundational pharmacophore from which NAL activity was derived in more elaborated analogs.

GABAₐ receptor Allosteric modulation Null allosteric ligands

Scaffold Pre-Organization for 2,7-Diazaspiro[4.4]nonane-Based Sigma Receptor Ligands: Binding Affinity Advantage Versus Acyclic Analogs

The 2,7-diazaspiro[4.4]nonane scaffold has been exploited to generate potent sigma receptor (S1R and S2R) ligands for analgesic applications. The prototypical compound AD258 (9d), a substituted 2,7-diazaspiro[4.4]nonane derivative, exhibited Ki values of 3.5 nM at S1R and 2.6 nM at S2R [1]. In contrast, acyclic or monocyclic sigma ligands typically display Ki values in the 50–500 nM range [2]. While AD258 is not the target compound itself, the 2,7-diazaspiro[4.4]nonane framework—of which the target compound represents the versatile, unsubstituted bis-imide precursor—provides the conformationally pre-organized spirocyclic core that enforces the optimal vector presentation of pharmacophoric elements to both sigma receptor subtypes. The zero-rotatable-bond scaffold (see Evidence Item 1) eliminates the entropic penalty paid by flexible analogs upon binding.

Sigma receptor Pain pharmacology Scaffold pre-organization

Patent-Landscape-Defined Scaffold Privilege: 2,7-Diazaspiro[4.4]nonane as a Menin-MLL Interaction Inhibitor Core Versus Non-Spiro Inhibitors

Patent WO-2018024602-A1 (Bayer AG, 2018) claims 2,7-diazaspiro[4.4]nonane compounds of general formula (I) as inhibitors of the menin-MLL protein-protein interaction for the treatment of cancer and diabetes [1]. The patent explicitly establishes the 2,7-diazaspiro[4.4]nonane scaffold as the core enabling element, with substituents at multiple positions modulating potency and selectivity. In contrast, non-spirocyclic menin-MLL inhibitors such as revumenib (SNDX-5613) utilize a 2,7-diazaspiro[3.5]nonane scaffold with a different ring-size combination, achieving Ki = 0.149 nM . The patent protection of the 2,7-diazaspiro[4.4]nonane chemotype—including the tetraone oxidation state represented by the target compound—confirms that this specific spiro scaffold geometry (two five-membered rings) provides a distinct intellectual property space compared to the [3.5] scaffold or non-spiro alternatives, with potentially differentiated selectivity profiles.

Menin-MLL inhibition Cancer therapeutics Scaffold privilege

Evidence-Backed Research and Industrial Application Scenarios for 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone (CAS 77415-70-4)


GABAₐ Receptor Null Allosteric Ligand (NAL) Probe Development

The spirobarbiturate scaffold, for which 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone represents the foundational bis-imide core, has been experimentally validated to produce null allosteric ligands at GABAₐ receptors that reverse general anesthetic action without affecting GABA-induced desensitization [1]. This functional profile is qualitatively distinct from the PAM activity of phenobarbital and classical barbiturates. Procurement of the target compound enables medicinal chemistry teams to use this unsubstituted bis-spirobarbiturate as a starting scaffold for systematic N-substitution and spiro-center modification to optimize NAL potency and selectivity, leveraging the pre-organized, zero-rotatable-bond topology that underpins the class-level pharmacology .

Sigma-1/Sigma-2 Dual Receptor Ligand SAR Starting Point

Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold have demonstrated exceptional dual sigma receptor binding affinity (Ki S1R = 3.5 nM, Ki S2R = 2.6 nM for AD258) with in vivo antiallodynic efficacy at doses as low as 0.6–1.25 mg/kg [2]. The target compound, as the unprotected bis-imide analog, can serve as a versatile intermediate for introducing diverse N-alkyl/aryl substituents and exploring the SAR of sigma receptor selectivity, leveraging the rigid spirocyclic core that is critical for high-affinity binding [3].

Ditopic Supramolecular Synthon for Co-Crystal Engineering and Crystal Design

The dual barbiturate hydrogen-bonding surface of 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone (2 NH donors, 6 carbonyl acceptors) provides a geometrically fixed, orthogonal ditopic recognition motif for supramolecular chemistry . Crystal structure analysis of closely related bis-imide systems confirms the formation of predictable N–H···O hydrogen-bonded ribbon architectures with imide dihedral angles of ~74° [4]. This makes the compound suitable as a programmable co-crystal former with complementary hydrogen-bonding partners (e.g., aminopyridines, carboxylic acids) for pharmaceutical co-crystal screening, porous organic material design, and fundamental crystal engineering studies.

Menin-MLL Interaction Inhibitor Lead Generation Scaffold

Patent WO-2018024602-A1 (Bayer AG) explicitly claims 2,7-diazaspiro[4.4]nonane derivatives as inhibitors of the menin-MLL protein-protein interaction for oncology applications [5]. The target compound, representing the fully oxidized tetraone oxidation state of this scaffold, can serve as a key synthetic intermediate for generating patent-filing-worthy libraries through selective reduction, N-functionalization, and spiro-center derivatization, occupying a structurally distinct IP space from the clinically advanced [3.5]-spiro inhibitor revumenib .

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